molecular formula C17H22N2O5 B8634930 tert-butyl 4-(3-methoxy-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1233145-65-7

tert-butyl 4-(3-methoxy-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8634930
M. Wt: 334.4 g/mol
InChI Key: ZJHFTUXOGINWTB-UHFFFAOYSA-N
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Patent
US08975250B2

Procedure details

4.27 g (12.77 mmol) of the product prepared in step 4.2 in 130 mL of an ethyl acetate/ethanol mixture (v/v=1/1) are placed in a hydrogenation autoclave, and 0.54 g of 10% palladium-on-charcoal is added, under an inert atmosphere. The mixture is stirred under a hydrogen pressure of 3 bar at room temperature. After filtration through thin glass fibre paper and evaporation under reduced pressure, 3.87 g of the expected product are obtained in the form of a pink solid, which is used as obtained in the following step. Yield=99%.
Quantity
4.27 g
Type
reactant
Reaction Step One
Name
ethyl acetate ethanol
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0.54 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:12]2[CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:16][CH:17]=2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>C(OCC)(=O)C.C(O)C.[Pd]>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([CH:12]2[CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:19])[CH2:16][CH2:17]2)=[CH:4][C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
4.27 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])C=1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
ethyl acetate ethanol
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)OCC.C(C)O
Step Three
Name
Quantity
0.54 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred under a hydrogen pressure of 3 bar at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added, under an inert atmosphere
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
through thin glass fibre paper and evaporation under reduced pressure, 3.87 g of the expected product
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a pink solid, which
CUSTOM
Type
CUSTOM
Details
as obtained in the following step

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.